3-Fluoro-4-[[[6-(4-piperidyl)-2-pyridyl]oxy]methyl]benzonitrile
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Overview
Description
3-Fluoro-4-[[[6-(4-piperidyl)-2-pyridyl]oxy]methyl]benzonitrile is a chemical compound with the molecular formula C18H18FN3O and a molecular weight of 311.35 g/mol . This compound is known for its unique structure, which includes a fluorine atom, a piperidine ring, and a pyridine ring, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 3-Fluoro-4-[[[6-(4-piperidyl)-2-pyridyl]oxy]methyl]benzonitrile involves several steps. One common synthetic route includes the reaction of 3-fluorobenzonitrile with 6-(4-piperidyl)-2-pyridylmethanol under specific reaction conditions . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3-Fluoro-4-[[[6-(4-piperidyl)-2-pyridyl]oxy]methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
3-Fluoro-4-[[[6-(4-piperidyl)-2-pyridyl]oxy]methyl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with specific enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-[[[6-(4-piperidyl)-2-pyridyl]oxy]methyl]benzonitrile involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
3-Fluoro-4-[[[6-(4-piperidyl)-2-pyridyl]oxy]methyl]benzonitrile can be compared with similar compounds such as:
This compound hydrochloride: This compound is a hydrochloride salt form, which may have different solubility and stability properties.
This compound analogs: These analogs may have variations in the piperidine or pyridine rings, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C18H18FN3O |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
3-fluoro-4-[(6-piperidin-4-ylpyridin-2-yl)oxymethyl]benzonitrile |
InChI |
InChI=1S/C18H18FN3O/c19-16-10-13(11-20)4-5-15(16)12-23-18-3-1-2-17(22-18)14-6-8-21-9-7-14/h1-5,10,14,21H,6-9,12H2 |
InChI Key |
RVXIKMJHAVIWCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC(=CC=C2)OCC3=C(C=C(C=C3)C#N)F |
Origin of Product |
United States |
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